molecular formula C22H18N4O B10993850 1,3-diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

1,3-diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10993850
M. Wt: 354.4 g/mol
InChI Key: VTNBLKBIGLOFGR-UHFFFAOYSA-N
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Description

1,3-Diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, phenyl groups, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones. For instance, acetylacetone can react with phenylhydrazine to form 1,3-diphenyl-1H-pyrazole.

    Carboxylation: The pyrazole ring is then carboxylated to introduce the carboxamide group. This can be achieved using reagents like carbon dioxide or phosgene.

    Attachment of the Pyridine Moiety: The final step involves the attachment of the pyridin-4-ylmethyl group. This can be done through a nucleophilic substitution reaction where the pyrazole carboxamide reacts with 4-(chloromethyl)pyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1,3-Diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-5-carboxamide: Lacks the pyridin-4-ylmethyl group, which may affect its binding properties and biological activity.

    1,3-Diphenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide: The position of the pyridine moiety can influence the compound’s reactivity and interaction with biological targets.

Uniqueness

1,3-Diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to the specific positioning of the pyridine moiety, which can enhance its binding interactions and potentially improve its efficacy in various applications.

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

2,5-diphenyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C22H18N4O/c27-22(24-16-17-11-13-23-14-12-17)21-15-20(18-7-3-1-4-8-18)25-26(21)19-9-5-2-6-10-19/h1-15H,16H2,(H,24,27)

InChI Key

VTNBLKBIGLOFGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NCC3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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